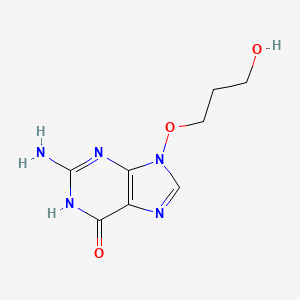

9-(3-Hydroxypropoxy)guanine

概要

説明

BRL44385は、単純ヘルペスウイルス1型および2型、水痘帯状疱疹ウイルス、およびEBウイルスの複製を強力かつ選択的に阻害する化合物です 。主にその抗ウイルス特性のために科学研究で使用されています。

科学的研究の応用

BRL44385 has a wide range of scientific research applications:

将来の方向性

準備方法

BRL44385は、様々な合成経路によって合成することができます。 一般的な方法の1つは、9-(3-ヒドロキシプロポキシ)グアニンのアセタール誘導体の調製を伴います 。 反応条件は通常、有機溶媒の使用と制御された温度を伴い、最終生成物の安定性と純度を保証します 。 工業生産方法は、同様の反応条件を使用しますが、より高い収量と効率のために最適化された、大規模合成を伴う場合があります .

化学反応の分析

BRL44385は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、キサンチンオキシダーゼやアルデヒドオキシダーゼなどの酵素によって触媒されます.

還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。

これらの反応で使用される一般的な試薬には、アロプリノールやメナジオンなどの酸化剤と、制御された条件下での還元剤が含まれます 。これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究における用途

BRL44385は、広範囲の科学研究用途を持っています。

作用機序

BRL44385は、単純ヘルペスウイルス1型および2型、水痘帯状疱疹ウイルス、およびEBウイルスの複製を阻害することによって効果を発揮します 。 この化合物はウイルスDNAポリメラーゼを標的とし、ウイルスDNAの合成を阻害し、それによってウイルスの複製を防ぎます 。 この阻害は非常に選択的であるため、BRL44385は効果的な抗ウイルス剤になります .

類似の化合物との比較

BRL44385は、ヘルペスウイルスに対するその高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ペンシクロビル: ヘルペスウイルスDNAポリメラーゼを阻害する別の抗ウイルス剤.

アシクロビル: 同様の作用機序を持つ、広く使用されている抗ウイルス薬.

バラシクロビル: アシクロビルのプロドラッグで、バイオアベイラビリティが向上しています.

類似化合物との比較

BRL44385 is unique in its high selectivity and potency against herpesviruses. Similar compounds include:

Penciclovir: Another antiviral agent that inhibits herpesvirus DNA polymerase.

Acyclovir: A widely used antiviral drug with a similar mechanism of action.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

BRL44385 stands out due to its specific inhibition of multiple herpesviruses and its potential for use in various research applications .

特性

IUPAC Name |

2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCACOXRVYDNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150848 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-60-8 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。